5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

P2X3 antagonist pain genitourinary disorders

This 5‑phenyl oxazole‑3‑carboxamide is the matched molecular pair for the commercially available 5‑(thiophen‑2‑yl) analog (e.g., ChemDiv D492‑0073). Replacing the thiophene sulfur with a phenyl ring alters hydrogen‑bonding capability and logP (~3.0 vs. ~3.3), enabling head‑to‑head SAR for P2X3 vs. P2X2/3 selectivity, metabolic stability, and CNS MPO scores. Procure both to map the phenyl‑for‑thienyl switch in ATP‑evoked calcium flux or electrophysiology assays.

Molecular Formula C18H14N4O2S
Molecular Weight 350.4 g/mol
Cat. No. B4508224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
Molecular FormulaC18H14N4O2S
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NN3CC4=CC=CS4
InChIInChI=1S/C18H14N4O2S/c23-18(15-11-16(24-21-15)13-5-2-1-3-6-13)20-17-8-9-19-22(17)12-14-7-4-10-25-14/h1-11H,12H2,(H,20,23)
InChIKeyFSLIWOQULMUKKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide: Core Identity for Procurement Targeting P2X3/P2X2/3 Antagonist Chemical Space


5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide is a synthetic small molecule belonging to the oxazole-3-carboxamide class of heterocyclic arylamides. The compound has been disclosed within the patent family covering thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 purinergic receptor antagonists, originally assigned to Roche Palo Alto LLC [1]. Its structure integrates a 5-phenyl-1,2-oxazole core linked via a 3-carboxamide bridge to a 1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine moiety, defining a substitution pattern that is distinct from the more frequently cited 5-(thiophen-2-yl) analog series within the same patent landscape [2].

Why 5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide Cannot Be Swapped with Its Close Analogs: Evidence of Scaffold-Dependent Pharmacology


Within the oxazole-3-carboxamide arylamide series targeting P2X3/P2X2/3, the identity of the substituent at the oxazole 5-position is a critical determinant of receptor interaction. Compounds bearing a 5-(thiophen-2-yl) group—the most common comparator series—are known to exhibit a distinct pharmacological profile compared to 5-phenyl-substituted analogs [1]. The thiophene sulfur atom introduces altered electron distribution and potential hydrogen-bond-acceptor character, which can shift binding mode at the ATP-gated ion channel; in contrast, the 5-phenyl group of the target compound presents a hydrophobic, planar aryl surface lacking the heteroatom interaction that the thiophene congener may engage [2]. Generic substitution between these sub-series therefore risks selecting a compound with a different activity profile, selectivity window, and potentially inverted structure-activity relationship (SAR) trends. This guide presents the available quantitative evidence that defines where this specific compound is differentiated.

5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide: Comparator Evidence-Based Differentiation Guide


Oxazole 5-Position Phenyl vs. Thiophen-2-yl: Impact on P2X3 Receptor Antagonist Potency (Patent-Disclosed SAR)

The Roche patent family US20080132494 and US7786110B2 explicitly delineates SAR at the oxazole 5-position. While individual compound IC50 values are not published for the precise target molecule in accessible literature, the patent scope and representative examples indicate that 5-phenyl-substituted oxazole carboxamides, such as the target compound, constitute a distinct sub-genus with demonstrated P2X3 and/or P2X2/3 antagonist activity [1]. The closest disclosed analog, 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide (ChemDiv ID D492-0073), differs only at the oxazole 5-substituent and is commercially supplied as a screening compound . Quantitative comparative data between these two exact molecules remain unpublished, necessitating experimental head-to-head evaluation.

P2X3 antagonist pain genitourinary disorders

N1-Thiophen-2-ylmethyl Pyrazole Substituent: Differentiation from N1-Benzyl and N1-Furan-2-ylmethyl Analog Series

The N1 substituent on the pyrazole ring significantly modulates P2X receptor interaction across the oxazole-carboxamide class. The target compound incorporates a thiophen-2-ylmethyl group at N1, which is distinct from common literature analogs bearing N1-benzyl or N1-(4-methoxybenzyl) groups [1]. In the broader Roche P2X3 antagonist patents, N1-heteroarylmethyl substituents (including thiophenylmethyl) are claimed to confer favorable physicochemical and pharmacological properties relative to simple benzyl analogs. Specifically, N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide (CAS 1170581-20-0) represents a distinct N1-substitution pattern with no published evidence of equipotency to the thiophen-2-ylmethyl variant .

P2X3/P2X2/3 structure-activity relationship pyrazole N1 substitution

Molecular Property Differentiation: Calculated Physicochemical Profile of 5-Phenyl vs. 5-Thiophen-2-yl Congener

The replacement of a phenyl group (target compound) with a thiophen-2-yl group (comparator D492-0073) alters key calculated molecular descriptors. The thiophen-2-yl analog has a calculated logP of 3.43 and topological polar surface area (TPSA) of 61.34 Ų . The target 5-phenyl compound is predicted to have slightly lower logP (approx. 3.0–3.1) and comparable TPSA (~61–62 Ų) due to the absence of the thiophene sulfur, which reduces hydrogen-bond-acceptor count from 5 to 4 [1]. This divergence in lipophilicity and heteroatom count may influence membrane permeability, metabolic stability, and off-target promiscuity potential.

physicochemical properties drug-likeness logP

Patent Landscape Exclusivity: Composition-of-Matter Coverage for 5-Phenyl Oxazole-3-Carboxamide Sub-Genus

The target compound falls within the Markush structure of US7786110B2, which claims thiazole and oxazole-substituted arylamides wherein R1 (the oxazole 5-substituent) includes optionally substituted phenyl [1]. This composition-of-matter patent, originally assigned to Roche, represents a distinct IP position compared to later-filed patents that may claim more specific 5-heteroaryl sub-series. The 5-phenyl substitution pattern is explicitly covered, providing a defined legal scope that is absent for generic 5-(thiophen-2-yl) variants unless separately claimed [2].

intellectual property composition of matter freedom to operate

5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide: Highest-Confidence Application Scenarios Based on Existing Evidence


P2X3 Receptor Antagonist Tool Compound for Pain and Urological Disorder Research

The Roche patent family explicitly positions oxazole-3-carboxamide arylamides as P2X3 and P2X2/3 antagonists for genitourinary disorders (e.g., overactive bladder, urinary incontinence) and pain conditions [1]. The target compound, by virtue of its 5-phenyl substitution, can serve as a tool compound to probe whether hydrophobic aryl occupancy at this position enhances P2X3 selectivity over P2X2/3 heteromers relative to the 5-thiophen-2-yl analog. Researchers conducting ATP-evoked calcium flux or electrophysiology assays in recombinant P2X3-expressing HEK293 or CHO cells should compare these two sub-series head-to-head.

Structure-Activity Relationship (SAR) Probe for Oxazole 5-Position Optimization

Medicinal chemistry teams optimizing oxazole-3-carboxamide leads for P2X3 antagonism can procure the 5-phenyl compound alongside the commercially available 5-(thiophen-2-yl) analog (D492-0073 from ChemDiv) to establish an SAR pair . The key question: does replacing thiophene sulfur with a phenyl carbon significantly alter IC50, selectivity, or metabolic stability? The target compound provides the matched molecular pair (MMP) necessary to answer this question without requiring multi-step synthesis.

Physicochemical Benchmarking for CNS Penetration Potential

With a lower predicted logP (~3.0–3.1) and reduced hydrogen-bond-acceptor count relative to the 5-thiophen-2-yl comparator [1], the target compound represents a candidate for assessing whether the 5-phenyl sub-series offers improved CNS multiparameter optimization (MPO) scores. Procurement for parallel artificial membrane permeability assay (PAMPA) and brain tissue binding studies can quantify whether the phenyl-for-thienyl switch enhances blood-brain barrier penetration, a critical consideration for pain indications requiring central target engagement.

Quote Request

Request a Quote for 5-phenyl-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.